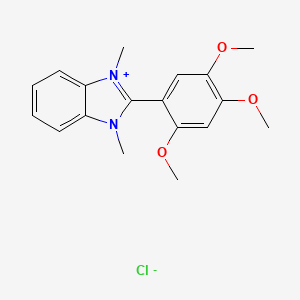![molecular formula C15H18N2O6 B5233220 methyl 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-nitrobenzoate CAS No. 5735-73-9](/img/structure/B5233220.png)
methyl 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-nitrobenzoate
Vue d'ensemble
Description
Methyl 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-nitrobenzoate, also known as DMNB, is a chemical compound that has gained popularity in scientific research due to its unique properties. DMNB is a nitrobenzoate derivative that is used as a fluorescent probe to detect the presence of reactive oxygen species (ROS) in cells and tissues.
Mécanisme D'action
Methyl 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-nitrobenzoate works by reacting with ROS to form a fluorescent adduct that emits a green fluorescence when excited with blue light. The fluorescence intensity is directly proportional to the amount of ROS present in the sample, allowing for quantitative analysis of ROS levels. methyl 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-nitrobenzoate has been shown to selectively detect superoxide anion (O2-) and peroxynitrite (ONOO-) in biological systems.
Biochemical and Physiological Effects:
methyl 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-nitrobenzoate has been shown to have no significant cytotoxicity at low concentrations and does not interfere with cellular processes. However, at high concentrations, methyl 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-nitrobenzoate can induce oxidative stress and cause cell death. methyl 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-nitrobenzoate has been used to study the effects of ROS on various cellular processes such as apoptosis, autophagy, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of methyl 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-nitrobenzoate is its high sensitivity and selectivity for ROS detection. methyl 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-nitrobenzoate can be used in a variety of biological systems, including live cells, tissues, and animal models. methyl 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-nitrobenzoate is also easy to use and can be incorporated into existing experimental protocols. However, methyl 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-nitrobenzoate has some limitations, such as its potential for inducing oxidative stress at high concentrations and its limited ability to detect other ROS species besides O2- and ONOO-.
Orientations Futures
There are several future directions for methyl 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-nitrobenzoate research, including the development of new fluorescent probes that can detect other ROS species and the use of methyl 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-nitrobenzoate in clinical settings to diagnose and monitor oxidative stress-related diseases. methyl 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-nitrobenzoate can also be used to study the effects of antioxidants and other ROS scavengers on cellular processes. Additionally, methyl 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-nitrobenzoate can be used in combination with other imaging techniques such as confocal microscopy and flow cytometry to provide a more comprehensive understanding of ROS dynamics in biological systems.
Conclusion:
In conclusion, methyl 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-nitrobenzoate is a valuable tool for studying oxidative stress in biological systems. Its high sensitivity and selectivity for ROS detection make it a popular choice for researchers in various fields. methyl 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-nitrobenzoate has a wide range of applications, from basic research to clinical diagnostics, and its potential for future development is vast.
Méthodes De Synthèse
Methyl 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-nitrobenzoate can be synthesized using a multistep process that involves the reaction of 3-nitrobenzoic acid with thionyl chloride, followed by the reaction with 2,6-dimethylmorpholine and methyl chloroformate. The final product is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Applications De Recherche Scientifique
Methyl 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-nitrobenzoate has been widely used as a fluorescent probe to detect ROS in cells and tissues. ROS are highly reactive molecules that can cause oxidative damage to proteins, lipids, and DNA, leading to various diseases such as cancer, diabetes, and Alzheimer's disease. methyl 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-nitrobenzoate is a highly sensitive probe that can detect ROS in real-time and in situ, making it a valuable tool for studying oxidative stress in biological systems.
Propriétés
IUPAC Name |
methyl 3-(2,6-dimethylmorpholine-4-carbonyl)-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6/c1-9-7-16(8-10(2)23-9)14(18)11-4-12(15(19)22-3)6-13(5-11)17(20)21/h4-6,9-10H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQWJUBJSXANTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386562 | |
| Record name | ST042058 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-5-nitrobenzoate | |
CAS RN |
5735-73-9 | |
| Record name | ST042058 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-3-{[1-(hydroxymethyl)propyl]amino}naphthoquinone](/img/structure/B5233147.png)
![sec-butyl 4-[4-(acetyloxy)phenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5233149.png)
![N-(4-ethoxyphenyl)tetrazolo[5,1-a]phthalazin-6-amine](/img/structure/B5233151.png)
![N-(4-chlorophenyl)-N-[3-(cyclohexylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B5233177.png)
![(1H-benzimidazol-2-ylmethyl){[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B5233182.png)
![3-(3,4-dimethoxyphenyl)-11-(5-methyl-2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5233184.png)
![1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5233191.png)
![11-(4-bromophenyl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5233192.png)


![2-[(4-butoxybenzoyl)amino]-5-phenyl-2,4-pentadienoic acid](/img/structure/B5233206.png)
![N-[4-(4-chlorophenoxy)phenyl]-3-isobutoxybenzamide](/img/structure/B5233207.png)
![6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5233211.png)